

A Comparative Crystallographic Analysis of 6-Nitrobenzo[d]dioxole Derivatives

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Compound of Interest

Compound Name: 5-Methyl-6-nitrobenzo[d]
[1,3]dioxole

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into the conformational and electronic properties of novel compounds. This guide offers a comparative analysis of the crystallographic data for two derivatives of 6-nitrobenzo[d]dioxole, providing a framework for understanding their solid-state structures and the experimental protocols used to determine them.

While crystallographic data for 5-Methyl-6-nitrobenzo[d]dioxole was not publicly available, this guide examines two related structures: (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one and 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. The comparison of these derivatives provides valuable insights into the structural effects of different substituents on the 6-nitrobenzo[d]dioxole core.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two 6-nitrobenzo[d]dioxole derivatives, allowing for a direct comparison of their unit cell parameters and data refinement statistics.

Table 1: Crystal Data and Structure Refinement for (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one[1]

Parameter	Value
Empirical Formula	C ₁₉ H ₁₇ NO ₈
Formula Weight	387.34
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.3044 (1)
b (Å)	10.1264 (1)
c (Å)	12.8600 (2)
α (°)	93.112 (1)
β (°)	103.959 (1)
γ (°)	105.384 (1)
Volume (Å ³)	882.91 (2)
Z	2
Temperature (K)	296
Radiation	Mo Kα
R-factor (R1)	0.032
wR2	0.083

Table 2: Crystal Data and Structure Refinement for 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile[2]

Parameter	Value
Empirical Formula	C ₁₁ H ₅ N ₃ O ₄
Formula Weight	243.18
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.0953 (2)
b (Å)	8.8847 (3)
c (Å)	9.2212 (3)
α (°)	84.470 (2)
β (°)	67.634 (2)
γ (°)	78.874 (2)
Volume (Å ³)	527.30 (3)
Z	2
Temperature (K)	295
Radiation	Mo Kα
R-factor (R1)	0.048
wR2	0.142

Structural Insights

In (E)-3-(6-Nitrobenzo[d][1,2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the benzodioxole unit has a dihedral angle of 61.45 (6)° with respect to the methoxy-substituted phenyl ring.[1] The nitro group is twisted out of the plane of the benzene ring to which it is attached by 31.86 (17)°.[1] In the case of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, the nitro group is also rotated out of the plane of the adjacent aryl ring, by 29.91 (16)°.[2] The dioxolene ring in this molecule adopts an envelope conformation.[2]

Experimental Protocols

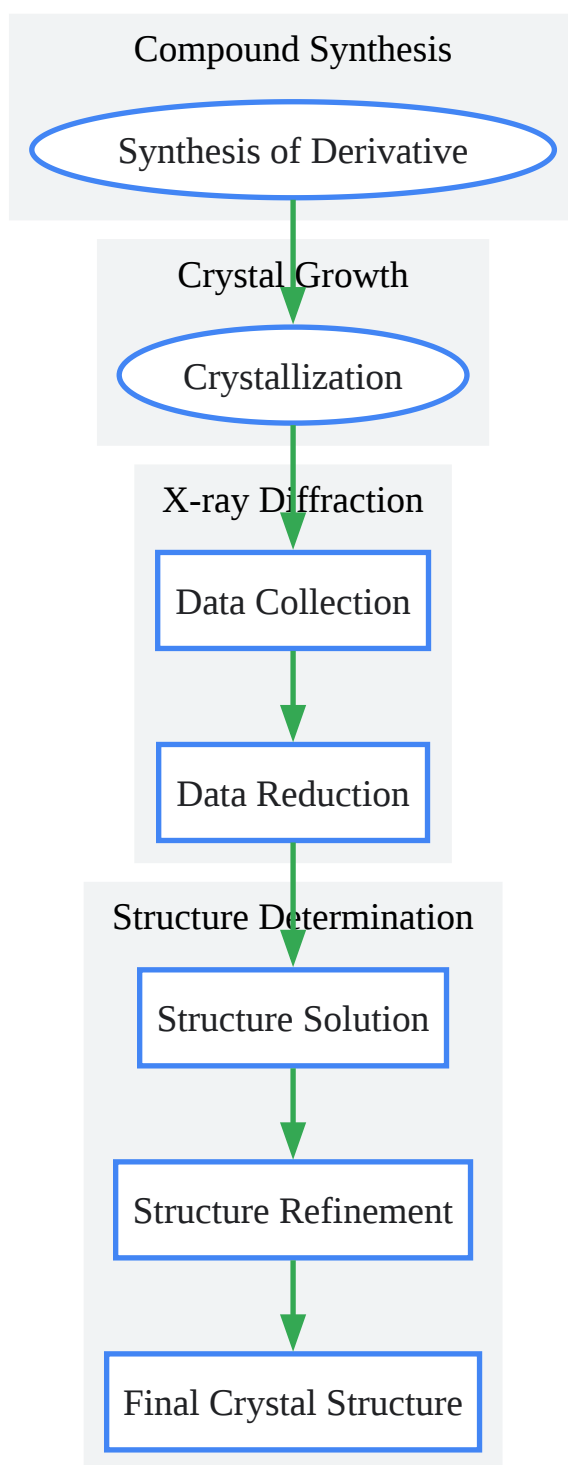
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal preparation to data analysis and structure refinement.

1. Crystallization: The initial and often most challenging step is to obtain single crystals of high quality. For the presented derivatives, crystallization was achieved from glacial acetic acid for the trimethoxyphenyl derivative and by slow evaporation from a solution for the malononitrile derivative.^{[1][2]}

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded by a detector. For both analyzed compounds, data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo K α radiation.^{[1][2]}

3. Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflections with their corresponding intensities.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. For the trimethoxyphenyl derivative, the structure was solved and refined using the SHELXTL software package.^[1] For the malononitrile derivative, SHELXS97 and SHELXL97 were used for structure solution and refinement, respectively.^[2]



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Caption: General workflow for X-ray crystallography analysis.

Logical Relationship of Crystallographic Analysis

The process of determining a crystal structure is a logical progression from experimental data to a refined molecular model. The relationship between the key components of this process is illustrated below.



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Caption: Logical flow from diffraction data to refined structure.

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